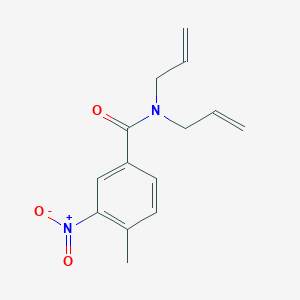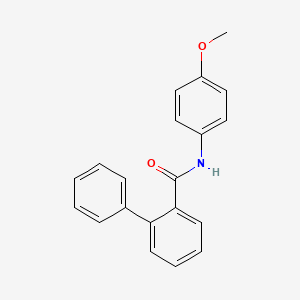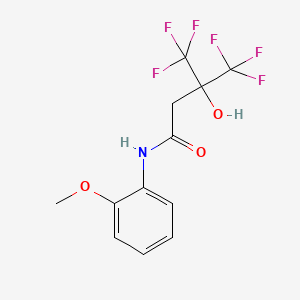
3-(4-tert-butylphenyl)-N-ethylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-ethylacrylamide, also known as TBEA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TBEA is a member of the acrylamide family, which is widely used in various fields such as polymer chemistry, material science, and biochemistry. In
科学的研究の応用
3-(4-tert-butylphenyl)-N-ethylacrylamide has been extensively studied for its potential applications in various fields of science. In polymer chemistry, this compound has been used as a monomer to synthesize high-performance polymers with unique properties such as high thermal stability, high glass transition temperature, and excellent mechanical properties. In material science, this compound has been used to prepare functionalized nanoparticles for drug delivery and imaging applications. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme kinetics.
作用機序
The mechanism of action of 3-(4-tert-butylphenyl)-N-ethylacrylamide is not fully understood, but studies have suggested that it may act as a covalent inhibitor of enzymes that contain a cysteine residue. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The inhibition is believed to occur through the formation of a covalent bond between the cysteine residue of the enzyme and the acrylamide group of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. In vivo studies have shown that this compound can reduce the levels of acetylcholinesterase in the brain and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
3-(4-tert-butylphenyl)-N-ethylacrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. This compound can be easily synthesized using a simple and efficient method, and the resulting product is highly pure and stable. This compound is also compatible with a wide range of experimental conditions and can be used in various assays and techniques. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful handling and appropriate safety measures should be taken when working with this compound, and its solubility should be optimized for specific experimental conditions.
将来の方向性
The unique properties and potential applications of 3-(4-tert-butylphenyl)-N-ethylacrylamide have generated significant interest in the scientific community, and several future directions for research can be identified. One direction is to further explore the mechanism of action of this compound and its potential as a covalent inhibitor of enzymes. Another direction is to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, the development of new synthetic methods for this compound and its derivatives may enable the synthesis of new materials and polymers with unique properties.
合成法
3-(4-tert-butylphenyl)-N-ethylacrylamide can be synthesized through a simple and efficient method using a Friedel-Crafts acylation reaction. The reaction involves the reaction of 4-tert-butylphenol with ethyl acrylate in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then purified through column chromatography to obtain pure this compound. This method has been widely used to synthesize this compound with high yield and purity.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-5-16-14(17)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-11H,5H2,1-4H3,(H,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYNOHUOCQDZKH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=CC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)